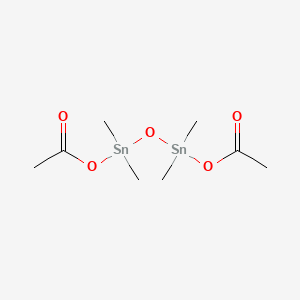

1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane

Beschreibung

Eigenschaften

IUPAC Name |

[[acetyloxy(dimethyl)stannyl]oxy-dimethylstannyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.4CH3.O.2Sn/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H3;;;/q;;;;;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRQFTQKKOQJIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501212590 | |

| Record name | Distannoxane, 1,3-bis(acetyloxy)-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5926-79-4 | |

| Record name | Distannoxane, 1,3-bis(acetyloxy)-1,1,3,3-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distannoxane, 1,3-bis(acetyloxy)-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diacetoxy-1,1,3,3-tetramethyldistannoxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane (CAS No. 5926-79-4) is an organotin compound with potential biological activities that have garnered interest in various fields including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₈O₅Sn₂

- Molecular Weight : 346.86 g/mol

- Density : Not available

- Boiling Point : 459.48ºC at 760 mmHg

- Melting Point : 56-58ºC

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules and cellular pathways. Organotin compounds are known to exhibit various mechanisms of action:

- Enzyme Inhibition : Organotin compounds can inhibit enzymes that are crucial for cellular metabolism.

- Cell Membrane Interaction : They may alter cell membrane integrity and function, leading to increased permeability and potential cell lysis.

- Signal Transduction Modulation : These compounds can interfere with signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of the bacterial cell membrane integrity.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of organotin compounds demonstrated that this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis characterized by increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

Safety and Toxicity

While the biological activities are promising, safety assessments reveal potential toxicity associated with organotin compounds. It is crucial to evaluate the therapeutic index to ensure safe application in clinical settings. Furthermore, regulatory agencies have established guidelines for the use of organotin compounds due to their environmental persistence and bioaccumulation potential.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Properties of Distannoxane Derivatives

Central Atom Variations: Stannoxanes vs. Siloxanes

Table 2: Sn vs. Si-Based Analogues

Key Observations:

- Substituent Effects: Butyl groups in tetrabutyl derivatives (e.g., DSDA) increase molecular weight and steric bulk compared to methyl analogues, enhancing solubility in non-polar media . Chloro and fluoro substituents improve Lewis acidity, making them effective catalysts .

- Central Atom: Siloxanes (Si-based) exhibit lower toxicity and higher thermal stability but reduced catalytic activity compared to stannoxanes (Sn-based) .

- Functional Groups: Lauroyloxy (C12) chains in distannoxanes improve compatibility with organic polymers, enabling use as stabilizers .

Reactivity and Selectivity

- Acetoxy vs. Chloro Substituents: Acetoxy groups in this compound facilitate nucleophilic acyl substitution, ideal for ester synthesis. In contrast, chloro derivatives (e.g., 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane) act as stronger Lewis acids, accelerating condensation reactions .

- Fluoro Substituents: The electronegativity of fluorine in 1,3-difluoro-1,1,3,3-tetrabutyldistannoxane enhances Sn center electrophilicity, useful in fluorination reactions .

Vorbereitungsmethoden

Starting Materials and General Approach

The synthesis typically starts from organotin precursors such as tetramethyldistannoxane derivatives or organotin halides. The key steps involve:

- Formation of the distannoxane core (Sn-O-Sn linkage)

- Introduction of acetoxy groups via acetylation of hydroxyl or alkoxy substituents on tin

Hydrolysis and Condensation

Organotin chlorides or alkoxides can be hydrolyzed under controlled conditions to form distannoxane frameworks. For example, partial hydrolysis of tetramethyldistannyl dichloride or related species in the presence of water or diluted acids leads to the formation of Sn-O-Sn bonds.

The hydrolysis conditions are critical:

- Temperature is maintained below the boiling point of the solvent, often below 30°C to prevent side reactions.

- Acidic or basic aqueous solutions (e.g., acetic acid, diluted hydrochloric acid, or alkali hydroxides) are used to control the hydrolysis rate and product purity.

Acetylation to Form Diacetoxy Groups

Once the distannoxane core is formed, acetylation is performed to introduce acetoxy groups onto the tin atoms. This is typically achieved by reacting the hydroxy-substituted distannoxane intermediate with acetic anhydride or acetyl chloride under anhydrous conditions.

Key parameters:

- Use of excess acetylating agent to drive the reaction to completion

- Anhydrous solvents such as dichloromethane or tetrahydrofuran to avoid hydrolysis of acetylating agents

- Reaction temperature controlled to avoid decomposition, typically 0–25°C

Purification

The crude product is purified by:

- Washing with water to remove residual acids and by-products

- Drying over anhydrous agents (e.g., magnesium sulfate)

- Recrystallization or sublimation to obtain pure white powder product

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Hydrolysis | Organotin chloride or alkoxide + H2O or diluted acid/base | < 30°C | Controlled hydrolysis to form Sn-O-Sn bonds |

| Acetylation | Acetic anhydride or acetyl chloride + anhydrous solvent | 0–25°C | Converts hydroxyl groups to acetoxy groups |

| Purification | Water wash, drying, recrystallization | Ambient | Removes impurities and isolates pure product |

Related Research Findings and Analogous Methods

The preparation of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane, a close analog with butyl substituents instead of methyl, involves similar acetylation of hydroxy-substituted distannoxane intermediates. This compound is obtained as a white powder with melting point 53–56 °C, indicating the feasibility of isolating pure acetoxy distannoxanes.

Analogous preparation of 1,1,3,3-tetramethyldisiloxane involves hydrolysis of organosilicon chlorides followed by purification steps under mild conditions, demonstrating the importance of controlled hydrolysis and solvent choice.

Reduction methods using metal hydrides such as sodium aluminum hydride are used in related disiloxane syntheses but are less relevant for distannoxane acetylation, which relies more on hydrolysis and acetylation chemistry.

Summary and Professional Insights

The preparation of this compound is best approached via:

- Controlled hydrolysis of appropriate organotin precursors to form the distannoxane core with hydroxyl groups.

- Subsequent acetylation using acetic anhydride or acetyl chloride under anhydrous conditions to introduce acetoxy functionalities.

- Careful purification to obtain the pure compound as a white powder.

This method leverages established organotin chemistry principles, balancing reaction conditions to maximize yield and purity while minimizing by-products. The process is scalable and adaptable for industrial or research-scale synthesis.

Q & A

Q. What is the chemical structure of 1,3-diacetoxy-1,1,3,3-tetramethyldistannoxane, and how is it synthesized?

The compound features a central distannoxane backbone (Sn-O-Sn-O) with two acetoxy groups at the 1,3-positions and four methyl groups occupying the remaining coordination sites on the tin atoms. A preferred synthesis route involves reacting 1,1,3,3-tetramethyldistannoxane with acetic anhydride under controlled conditions to introduce the acetoxy ligands. Key characterization methods include NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and mass spectrometry to confirm the structure and purity .

Q. What safety protocols are essential when handling this compound in the lab?

The compound is corrosive and thermally unstable. Researchers must use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with moisture or heat sources. Storage should be in airtight containers at ≤30°C. In case of exposure, flush skin/eyes with water and seek medical attention. Toxicity data (e.g., LD₅₀ = 320 mg/kg in mice, intravenous) highlight the need for stringent handling practices .

Q. What spectroscopic techniques are used to characterize its structure?

- ¹¹⁹Sn NMR : Identifies tin coordination environments (e.g., δ ~200 ppm for Sn-O-Sn bridges).

- FT-IR : Confirms acetoxy groups (C=O stretch ~1740 cm⁻¹) and Sn-O-Sn vibrations (~600 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Validates molecular weight (599.96 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound act as a catalyst in esterification reactions?

The compound facilitates transesterification by acting as a Lewis acid catalyst. The tin centers activate carbonyl groups, lowering the energy barrier for nucleophilic attack. For example, in sucrose-6-acetate synthesis, the acetoxy ligands transfer to the substrate, while the distannoxane framework stabilizes intermediates. Optimal conditions (e.g., anhydrous solvents, 60–80°C) enhance yield and selectivity .

Q. What are the decomposition pathways and byproducts under thermal stress?

Thermogravimetric analysis (TGA) reveals decomposition starting at ~150°C, releasing acetic acid and forming SnO₂ residues. Differential scanning calorimetry (DSC) shows exothermic peaks correlating with tin oxide formation. Researchers must account for these pathways in high-temperature applications to avoid contamination .

Q. How can computational modeling predict its reactivity in organometallic reactions?

Density functional theory (DFT) calculations model the Sn-O bond dissociation energy (~250 kJ/mol) and electron density distribution. Studies suggest the methyl groups sterically shield the tin centers, limiting nucleophilic attack at specific sites. Such models guide experimental design for ligand substitution or cross-coupling reactions .

Q. What interactions occur between this compound and other organometallic catalysts?

In reaction masses (e.g., with lauroyloxy or stearoyloxy derivatives), competitive ligand exchange occurs, altering catalytic activity. Kinetic studies using UV-Vis or Raman spectroscopy monitor these interactions, revealing synergistic effects in multi-catalyst systems .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.